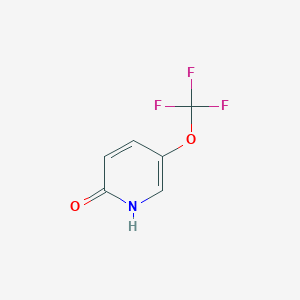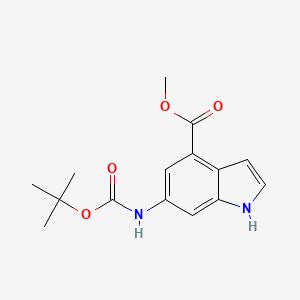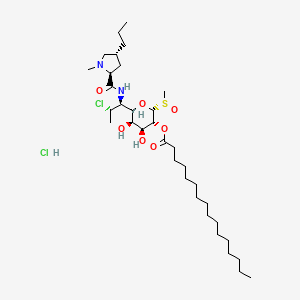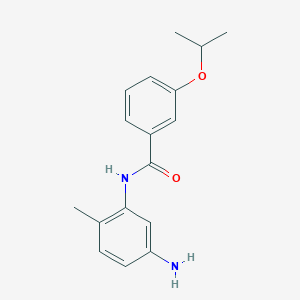
5-(Trifluoromethoxy)pyridin-2-ol
Vue d'ensemble
Description
5-(Trifluoromethoxy)pyridin-2-ol is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula of 5-(Trifluoromethoxy)pyridin-2-ol is C6H4F3NO2 .
Synthesis Analysis
The synthesis of 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (12), prepared from 2,5-CTF, is achieved in the final synthesis step . A general and efficient route to (trifluoromethoxy)pyridines has been reported, where regioselective functionalization by organometallic methods afforded new and highly important building blocks for life-sciences-oriented research .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethoxy)pyridin-2-ol is characterized by the presence of a pyridine ring with a trifluoromethoxy group and a hydroxyl group . The average mass of the molecule is 179.097 Da, and the monoisotopic mass is 179.019409 Da .
Applications De Recherche Scientifique
Catalysis
Pyridine derivatives, such as 5-(Trifluoromethoxy)pyridin-2-ol, have been found to be useful in catalysis . The unique properties of the pyridine ring, combined with the trifluoromethoxy group, can enhance the catalytic activity of certain reactions.
Drug Design
The trifluoromethoxy group in the pyridine ring can significantly influence the pharmacokinetic properties of a drug . It can improve the drug’s stability, bioavailability, and selectivity, making it a valuable structural motif in drug design .
Molecular Recognition
The trifluoromethoxy group in the pyridine ring can participate in specific interactions with biological targets, contributing to molecular recognition processes . This can be particularly useful in the design of new therapeutic agents.
Natural Product Synthesis
Pyridine derivatives are often used as building blocks in the synthesis of natural products . The trifluoromethoxy group can introduce unique properties into these compounds, potentially enhancing their biological activity.
Agrochemicals
Trifluoromethylpyridines, a category that includes 5-(Trifluoromethoxy)pyridin-2-ol, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceuticals
Several pharmaceutical and veterinary products containing the trifluoromethoxy pyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
The development of fluorinated organic chemicals, including trifluoromethoxy pyridines, is becoming an increasingly important research topic in the field of functional materials .
Chemical Synthesis
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make trifluoromethoxy pyridines valuable intermediates in chemical synthesis .
Orientations Futures
The future directions for the research and application of 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives are promising. They are currently used in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMHHMTDMCTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)

![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
![2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1460071.png)


![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)


![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)

